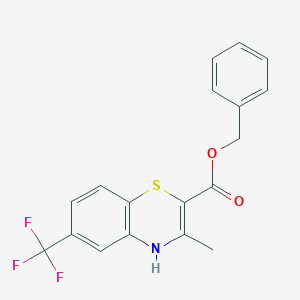![molecular formula C30H26ClN3O3 B389601 [2-(4-Benzhydrylpiperazin-1-yl)-5-nitrophenyl]-(4-chlorophenyl)methanone CAS No. 332881-10-4](/img/structure/B389601.png)
[2-(4-Benzhydrylpiperazin-1-yl)-5-nitrophenyl]-(4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzhydrylpiperazino)-5-nitrophenylmethanone is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzhydrylpiperazino)-5-nitrophenylmethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Benzhydrylpiperazino)-5-nitrophenylmethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Benzhydrylpiperazino)-5-nitrophenylmethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-Benzhydrylpiperazino)-5-nitrophenylmethanone involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, leading to a range of biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may inhibit certain enzymes or receptors, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: A piperazine derivative used as an antipsychotic medication.
Uniqueness
What sets 2-(4-Benzhydrylpiperazino)-5-nitrophenylmethanone apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
332881-10-4 |
|---|---|
Fórmula molecular |
C30H26ClN3O3 |
Peso molecular |
512g/mol |
Nombre IUPAC |
[2-(4-benzhydrylpiperazin-1-yl)-5-nitrophenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C30H26ClN3O3/c31-25-13-11-24(12-14-25)30(35)27-21-26(34(36)37)15-16-28(27)32-17-19-33(20-18-32)29(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-16,21,29H,17-20H2 |
Clave InChI |
OKEHREAZWHPMIS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-3-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B389518.png)
![(2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE](/img/structure/B389520.png)

![11-(4-ethoxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389524.png)
![N-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxamide](/img/structure/B389525.png)
![3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389527.png)
![N-(4-chlorophenyl)-5,6-dihydrobenzo[c]acridine-7-carboxamide](/img/structure/B389529.png)
![11-(3-bromophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389532.png)
![11-(2-bromophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389533.png)
![[3-Methyl-4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B389534.png)
![4-{[(3-{[2-(4-Morpholinyl)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]acetyl}morpholine](/img/structure/B389536.png)
![2-benzoyl-9,9-dimethyl-6-thiophen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B389537.png)

![7-benzoyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389541.png)
